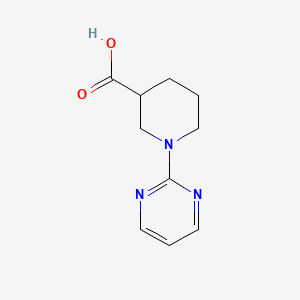

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10/h2,4-5,8H,1,3,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYFIPZSFFELOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890013-40-8 | |

| Record name | 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.

Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is usually introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid has been investigated for its role as a pharmacological agent, particularly in the following areas:

Cancer Research

Recent studies have highlighted the compound's potential as an inhibitor of specific protein kinases involved in cancer progression. For instance, research has identified it as a promising candidate for inhibiting the CDC42/RHOJ pathways, which are crucial in melanoma and colon cancer cell lines with specific mutations (BRAFV600E and KRASG12V) . The compound exhibited favorable pharmacokinetic properties, including high kinetic solubility and metabolic stability, making it suitable for further development into anticancer therapeutics.

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it effective against conditions such as schizophrenia or depression, where modulation of neurotransmitter systems is required . The piperidine structure is known to influence neuropharmacological properties, which warrants further investigation.

Biochemical Applications

This compound serves as an organic buffer in biochemical applications. Its buffering capacity can be utilized in various biological assays and experiments, particularly those requiring stable pH conditions .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative activity of derivatives of this compound against several cancer cell lines. The results indicated that modifications to the piperidine moiety significantly influenced the potency of the compounds. Notably, derivatives maintained high activity across multiple cell lines, demonstrating the compound's versatility as a lead structure for anticancer drug development .

Case Study 2: Protein Kinase Inhibition

In another investigation focusing on protein kinase B (Akt) inhibitors, derivatives of this compound were synthesized and tested for their selectivity and efficacy. The findings revealed that certain modifications enhanced selectivity towards Akt, indicating that this compound could be pivotal in developing targeted therapies for cancers driven by Akt signaling pathways .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Pyridine Variations

1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid Hydrochloride

- Molecular Formula : C₁₀H₁₃ClN₃O₂

- Molecular Weight : 243.69 g/mol

- Key Differences : The pyrimidine ring is attached at the 4-position instead of the 2-position, and the carboxylic acid is at the 4-position of the piperidine. This positional isomerism may alter binding affinity in biological systems.

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic Acid

- Molecular Formula : C₁₂H₁₃F₃N₂O₂

- Molecular Weight : 274.24 g/mol

- Key Differences : Pyrimidine is replaced with a pyridine ring bearing a trifluoromethyl (-CF₃) group. The electron-withdrawing -CF₃ group enhances lipophilicity and may improve metabolic stability .

2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate

- Molecular Formula : C₁₂H₁₃N₂O₄

- Key Differences: Features a pyridine ring with a carboxylate group at the 3-position.

Analogues with Modified Piperidine Rings

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic Acid

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 193.20 g/mol

- Key Differences : The six-membered piperidine ring is replaced with a five-membered pyrrolidine. This reduces steric hindrance and may increase conformational flexibility .

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-4-carboxylic Acid

Derivatives with Additional Functional Groups

1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic Acid

- Molecular Formula : C₁₂H₁₅N₅O₃

- Molecular Weight : 277.28 g/mol

- Key Differences : Incorporates a triazolopyrimidine moiety, which is associated with kinase inhibition and anticancer activity .

1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic Acid

- Molecular Formula : C₁₃H₁₇F₂N₃O₄S

- Molecular Weight : 361.35 g/mol

Biological Activity

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrimidine moiety and a carboxylic acid functional group. This structure is significant as it contributes to the compound's interaction with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 µg/mL |

| S. aureus | 0.8 µg/mL |

2. Anti-inflammatory Activity

The compound has been tested for anti-inflammatory effects, demonstrating significant inhibition of pro-inflammatory cytokines. In animal models, it was found to reduce paw edema significantly compared to standard anti-inflammatory drugs like indomethacin.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| This compound | 43.17 |

| Indomethacin | 47.72 |

3. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies indicate that it induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells.

| Cell Line | IC50 (µM) |

|---|---|

| FaDu (hypopharyngeal) | 15 |

| A549 (lung cancer) | 12 |

4. Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). The compound exhibited low toxicity while effectively inhibiting viral replication.

| Virus | EC50 (µM) |

|---|---|

| ZIKV | 2.4 |

| DENV | 1.4 |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives containing a pyrimidine core showed significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential of this compound in treating bacterial infections .

- Anti-inflammatory Properties : In an experimental model of inflammation, the compound exhibited a reduction in inflammatory markers comparable to established anti-inflammatory agents .

- Anticancer Mechanism : Research indicated that the compound promotes apoptosis through the activation of caspases in cancer cells, highlighting its potential as an anticancer agent .

- Antiviral Mechanism : The antiviral activity was linked to the inhibition of viral entry and replication processes, making it a candidate for further development in antiviral therapies .

Q & A

Q. What are the recommended synthetic routes for 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling pyrimidine derivatives with piperidine-3-carboxylic acid scaffolds. For example:

- Nucleophilic substitution : React 2-chloropyrimidine with piperidine-3-carboxylic acid under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Catalytic coupling : Use Pd-catalyzed cross-coupling for sterically hindered derivatives. Optimize ligand choice (e.g., Xantphos) to improve yields .

Key Parameters :

| Parameter | Optimization Strategy |

|---|---|

| Temperature | 80–100°C for nucleophilic substitution |

| Solvent | DMF or DMSO for polar intermediates |

| Catalyst Loading | 5–10 mol% Pd for cross-coupling |

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

-

Solubility :

Solvent Solubility (mg/mL) Conditions DMSO >50 Room temperature (RT) Water <1 pH 7.0, RT Methanol ~10 RT Use sonication for aqueous suspensions. Pre-dissolve in DMSO for biological assays . -

Stability :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

Methodological Answer:

-

Variable Substituents : Modify pyrimidine (e.g., chloro, methyl) or piperidine (e.g., carboxylate ester vs. acid) groups. Synthesize analogs via parallel library synthesis .

-

Assay Design :

- In vitro enzyme inhibition : Test against target kinases (IC₅₀ measurements).

- Cellular permeability : Use Caco-2 monolayers; correlate with logP values (compute via ChemAxon).

Example data for analogs:

Substituent IC₅₀ (nM) LogP -COOH (parent) 120 1.2 -COOEt 450 2.8 4-Methyl-pyrimidine 85 1.5

Q. What strategies are effective for resolving contradictory spectral data between synthesized batches?

Methodological Answer:

- Identify Contaminants :

- Optimize Purification :

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution :

- Asymmetric Synthesis :

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) properties?

Methodological Answer:

- In vitro :

- In vivo :

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Source Analysis :

- Statistical Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.